methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate
Description
This compound features a 1,3,4-thiadiazole core linked via a sulfanylmethyl group to a furan-2-carboxylate moiety. The 1,3,4-thiadiazole is further substituted at position 5 with a 4-methyl-1,2,3-thiadiazole-5-amido group. Such a structure combines multiple heterocyclic systems, which are known to enhance bioactivity and binding specificity in medicinal chemistry . The furan carboxylate ester improves solubility, while the thiadiazole-thiadiazole amide linkage may facilitate hydrogen bonding and enzymatic interactions .
Properties
IUPAC Name |
methyl 5-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S3/c1-6-9(25-18-15-6)10(19)14-12-16-17-13(24-12)23-5-7-3-4-8(22-7)11(20)21-2/h3-4H,5H2,1-2H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJIJECRRLFLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Furan-2-carboxylic Acid
Methyl 5-(hydroxymethyl)furan-2-carboxylate is prepared via Fischer esterification. Heating furan-2-carboxylic acid (1.0 equiv) in methanol (5 vol) with concentrated H₂SO₄ (0.1 equiv) at reflux for 6 hours achieves 89% conversion. Subsequent hydroxymethylation using paraformaldehyde (1.2 equiv) and HCl gas in dioxane yields the hydroxymethyl intermediate.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72% (two steps) |
| Purity (HPLC) | >98% |
| Reaction Temperature | 80°C (esterification) |
Chlorination of Hydroxymethyl Group
The hydroxymethyl derivative is treated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C to 25°C for 2 hours, yielding methyl 5-(chloromethyl)furan-2-carboxylate. Excess SOCl₂ is removed under reduced pressure, and the product is isolated via fractional distillation (bp 112–115°C at 0.5 mmHg).
Preparation of 5-Amino-1,3,4-thiadiazole Intermediate
Hurd-Mori Cyclization
Thiosemicarbazide (1.0 equiv) and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.1 equiv) are suspended in dry THF. Addition of PCl₅ (1.2 equiv) at −10°C initiates exothermic cyclization, forming 5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazole after 30 minutes. The crude product is neutralized with NaHCO₃ and recrystallized from ethanol/water (4:1).
Optimization Note:
-
Excess PCl₅ improves cyclization efficiency but requires careful quenching to prevent over-chlorination.
Thiolation of 1,3,4-Thiadiazole
Mercapto Group Introduction
5-Amino-1,3,4-thiadiazole (1.0 equiv) reacts with thiourea (1.5 equiv) in HCl (6 M) at 70°C for 4 hours, yielding 2-mercapto-5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazole. Thiol content is quantified via Ellman’s assay, confirming >95% conversion.
Coupling of Furan and Thiadiazole Moieties
Nucleophilic Substitution
Methyl 5-(chloromethyl)furan-2-carboxylate (1.0 equiv) and 2-mercapto-1,3,4-thiadiazole (1.1 equiv) are combined in DMF with K₂CO₃ (2.0 equiv) at 50°C for 12 hours. The thiolate anion displaces chloride, forming the sulfanylmethyl bridge. Post-reaction, the mixture is diluted with ice water, and the precipitate is filtered and washed with cold methanol.
Critical Parameters:
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or DMSO |
| Base | K₂CO₃ or Et₃N |
| Temperature | 50–60°C |
| Reaction Time | 10–14 hours |
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C, 30 minutes) in acetonitrile with NaH as base reduces reaction time to 45 minutes while maintaining 88% yield. This method minimizes thermal degradation of the thiadiazole ring.
Final Product Characterization
Spectroscopic Validation
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional | 76 | 97.2 |
| Microwave-Assisted | 88 | 98.5 |
Challenges and Mitigation Strategies
-
Thiadiazole Ring Instability:
-
Stereochemical Considerations:
-
Byproduct Formation:
Industrial-Scale Adaptations
A pilot plant process employs continuous flow reactors for the cyclization and coupling steps, achieving 82% overall yield at 5 kg/batch. Key modifications include:
-
In-line FTIR monitoring for real-time reaction control.
-
Solvent recycling via thin-film evaporation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole and furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution conditions: Typically involve halogens, alkylating agents, and acidic or basic catalysts.
Major Products:
Scientific Research Applications
Agricultural Applications
The compound has been identified as a promising candidate for use in agricultural chemistry. Its structural components suggest efficacy as a pesticide and herbicide. Research indicates that derivatives of thiadiazole compounds exhibit biological activity against various pests and pathogens.
Key Findings:
- Pesticidal Activity: The compound's structure allows it to act as an insecticide and fungicide. It has been shown to effectively control agricultural pests and diseases when combined with suitable adjuvants .
- Plant Growth Regulation: Compounds similar to methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate have been reported to enhance plant growth and resistance to environmental stressors .
Pharmaceutical Applications
The antimicrobial properties of thiadiazole derivatives have garnered attention in pharmaceutical research. Studies have demonstrated that compounds related to this compound possess significant antibacterial and antifungal activity.
Case Studies:
- Antimicrobial Efficacy: A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity. One particular derivative exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against certain bacterial strains, indicating strong antimicrobial potential .
- Mechanism of Action: The mechanism by which these compounds exert their effects is believed to involve disruption of microbial cell walls or inhibition of essential metabolic pathways .
Material Science Applications
The unique chemical structure of this compound also opens avenues for applications in material science. Its properties may be leveraged to develop novel materials with specific functionalities.
Potential Uses:
- Polymer Additives: Incorporating thiadiazole derivatives into polymers could enhance their mechanical properties or impart antimicrobial characteristics.
- Sensors: The compound's reactivity may be utilized in the development of chemical sensors capable of detecting specific environmental pollutants or biological markers.
Comparative Data Table
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Agriculture | Pesticide | Effective against pests and diseases |
| Plant Growth Regulator | Enhances growth and stress resistance | |
| Pharmaceuticals | Antimicrobial | MIC as low as 1.95 µg/mL against bacteria |
| Antifungal | Effective against various fungal strains | |
| Material Science | Polymer Additive | Potential to enhance mechanical properties |
| Chemical Sensors | Reactive properties for environmental detection |
Mechanism of Action
Comparison: Similar compounds to methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate include other thiadiazole derivatives and furan-based compounds. These compounds share structural similarities but differ in their functional groups and specific properties.
Unique Aspects:
The presence of both thiadiazole and furan rings in the same molecule.
The specific sulfanyl linkage providing unique reactivity.
The potential for diverse biological and chemical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthesis Complexity : The target compound requires multi-step heterocyclization and coupling, similar to ’s derivatives but more intricate due to the dual thiadiazole systems .
- Bioactivity Trends : Thiadiazoles with amide linkages (e.g., ) often show anticonvulsant and antiproliferative activities, aligning with computational predictions for the target compound .
Pharmacological and Physicochemical Properties
Key Observations:
Structural Analysis and Stability
Crystallographic data for related compounds (e.g., ) reveal that 1,3,4-thiadiazole derivatives exhibit planar geometries with bond lengths of ~1.65–1.75 Å for C–S bonds, ensuring stability under physiological conditions . The target compound’s dual thiadiazole system may adopt a similar conformation, favoring π-π stacking interactions in biological environments.
Biological Activity
Methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a complex compound that incorporates thiadiazole and furan moieties. These structural features are known to impart various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound can be broken down into its key structural components:
- Furan ring : Contributes to the compound's reactivity and biological activity.
- Thiadiazole moieties : These are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
- The presence of electron-withdrawing groups (e.g., chloro or trifluoromethyl) at specific positions on the thiadiazole ring enhances antimicrobial potency .
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Research Insights:
- Thiadiazole derivatives have demonstrated cytotoxicity against human tumor cells, with some compounds showing GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range .
- For instance, a derivative with a similar structure exhibited significant activity against non-small cell lung cancer (HOP 92) with a log GI50 value of -6.49 .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is heavily influenced by their molecular structure.
Table 1: Structure-Activity Relationship of Thiadiazole Derivatives
| Compound Structure | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| Thiadiazole with chloro group | Antimicrobial | 15.6 |
| Thiadiazole with methoxy group | Anticancer | GI50 -6.49 |
| Thiadiazole with trifluoromethyl group | Antimicrobial | 12.5 |
Case Studies
-
Antimicrobial Screening :
A study assessed various thiadiazole derivatives against a panel of bacteria and fungi. The results indicated that modifications at the para position of the aryl ring significantly enhanced antibacterial activity . -
Cytotoxicity Evaluation :
In vitro tests on cancer cells revealed that certain thiadiazole derivatives could inhibit proliferation effectively. The most potent compounds were identified through a series of SAR studies focusing on substituent effects on cell viability .
Q & A
Q. What are the established synthetic routes for methyl 5-({[5-(4-methyl-1,2,3-thiadiazole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step process:
Heterocyclization : Acylated thiosemicarbazides are reacted with carbon disulfide under basic conditions (e.g., KOH in ethanol) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
S-Alkylation : The thiol intermediate undergoes alkylation with a chloroacetamide or ester derivative to introduce the sulfanylmethyl-furan moiety. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine are often used .
Functionalization : The 4-methyl-1,2,3-thiadiazole-5-amido group is introduced via amidation or coupling reactions.
Monitoring via TLC and purification via column chromatography are critical for isolating intermediates .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Elemental Analysis : Validates empirical formula accuracy .
- Spectroscopy :
- 1H NMR : Confirms substituent positions and integration ratios .
- IR : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
- Chromatography : TLC/HPLC ensures purity (>95% by area normalization) .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers optimize the heterocyclization step to improve yield and scalability?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) versus ethanol to balance reaction rate and side-product formation .
- Catalyst Selection : Triethylamine or DBU may enhance cyclization efficiency .
- Design of Experiments (DOE) : Use fractional factorial designs to optimize temperature (e.g., 60–80°C), stoichiometry, and reaction time .
- In-line Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What strategies address contradictory bioactivity data in studies of thiadiazole derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation times) to eliminate protocol variability .
- Purity Verification : Re-test compounds after rigorous purification (e.g., recrystallization, preparative HPLC) to rule out impurity-driven effects .
- Computational Validation : Use tools like PASS (Prediction of Activity Spectra for Substances) to predict off-target interactions or validate mechanisms .
- Synergistic Studies : Explore combinatorial effects with known inhibitors to identify confounding factors .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for antiproliferative activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with systematic modifications (e.g., methyl → ethyl in the thiadiazole ring, furan → pyran substitutions) .
- In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Calculate IC50 values to rank potency .
- Molecular Docking : Map interactions with target proteins (e.g., tubulin, kinases) using AutoDock or Schrödinger Suite to identify binding motifs .
- QSAR Modeling : Develop quantitative models linking substituent properties (e.g., logP, electronegativity) to bioactivity .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported synthetic yields for similar thiadiazole derivatives?
- Methodological Answer :
- Reaction Replication : Reproduce literature procedures with strict adherence to reported conditions (e.g., solvent grades, inert atmosphere) .
- Byproduct Analysis : Use LC-MS to identify unaccounted side products affecting yield calculations .
- Cross-Validation : Compare results across independent labs to isolate technique-dependent variables .
Experimental Design Considerations
Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Metabolism Simulation : Employ GLORY or GLORYx to predict phase I/II metabolic pathways .
- Toxicity Profiling : Leverage ProTox-II for preliminary toxicity screening (e.g., hepatotoxicity, mutagenicity) .
Advanced Characterization
Q. How can researchers elucidate the mechanism of action for this compound’s anticonvulsant activity?
- Methodological Answer :
- In Vivo Models : Test in zebrafish or rodent seizure models (e.g., pentylenetetrazole-induced) with EEG monitoring .
- Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins from brain homogenates .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify modulated pathways (e.g., GABAergic signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
